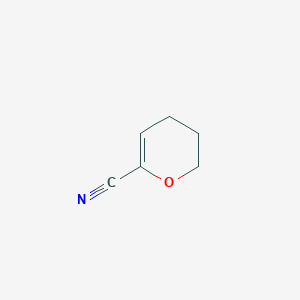

5,6-Dihydro-4H-pyran-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-pyran-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQCEBXGFGVSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(OC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483541 | |

| Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31518-13-5 | |

| Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile: A Hetero-Diels-Alder Approach

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The core of the presented methodology is a Lewis acid-catalyzed hetero-Diels-Alder reaction between an electron-rich enol ether and an electron-deficient α,β-unsaturated nitrile. This document delves into the mechanistic underpinnings of this powerful cycloaddition, offers a detailed, step-by-step experimental protocol, and discusses the critical parameters influencing reaction success. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Significance of the Dihydropyran Scaffold

The 5,6-dihydro-4H-pyran ring system is a privileged scaffold frequently encountered in a diverse array of natural products and pharmaceutically active compounds. Its prevalence stems from its conformational flexibility and the strategic placement of an oxygen atom, which can engage in hydrogen bonding and other crucial intermolecular interactions. The incorporation of a nitrile group at the 2-position, as in this compound, further enhances the synthetic utility of this moiety. The nitrile can be readily transformed into a variety of functional groups, including amines, carboxylic acids, and amides, providing a gateway to a wide range of molecular architectures. Consequently, the development of efficient and reliable synthetic routes to this compound is of considerable interest to the scientific community.

The Synthetic Strategy: A Hetero-Diels-Alder Approach

The most direct and atom-economical approach to the 5,6-dihydro-4H-pyran ring system is the hetero-Diels-Alder (HDA) reaction. This [4+2] cycloaddition involves the reaction of a 1,3-diene with a dienophile, where at least one of these components contains a heteroatom. For the synthesis of this compound, a logical and effective strategy involves the reaction of an electron-rich enol ether (acting as the diene component) with acrylonitrile (the dienophile).

Mechanistic Insights: Frontier Molecular Orbital Theory

The facility and regioselectivity of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory. In a normal electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

In our proposed synthesis, the enol ether, with its electron-donating alkoxy group, possesses a high-energy HOMO. Conversely, acrylonitrile, with its electron-withdrawing nitrile group, has a low-energy LUMO. The small energy gap between the HOMO of the enol ether and the LUMO of acrylonitrile facilitates a concerted [4+2] cycloaddition, leading to the formation of the dihydropyran ring.

The Role of Lewis Acid Catalysis

While the thermal reaction between an enol ether and acrylonitrile can proceed, the use of a Lewis acid catalyst is highly recommended to enhance the reaction rate and selectivity. The Lewis acid coordinates to the nitrogen atom of the nitrile group in acrylonitrile. This coordination has two significant effects:

-

Lowering the LUMO Energy: The Lewis acid withdraws electron density from the dienophile, further lowering the energy of its LUMO. This reduces the HOMO-LUMO energy gap, thereby accelerating the reaction.

-

Enhancing Regioselectivity: The coordination of the Lewis acid accentuates the polarization of the dienophile, leading to a more ordered transition state and improved regioselectivity.

Common Lewis acids employed for this purpose include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and various organoboron compounds. The choice of Lewis acid can influence the reaction kinetics and, in some cases, the stereochemical outcome.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound via a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Ethyl vinyl ether | C₄H₈O | 72.11 | ≥99% | Sigma-Aldrich |

| Acrylonitrile | C₃H₃N | 53.06 | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | Fisher Scientific |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Granular | Fisher Scientific |

Safety Precautions:

-

Acrylonitrile is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl vinyl ether is highly flammable.

-

Dichloromethane is a volatile and potentially harmful solvent.

-

Zinc chloride is corrosive and hygroscopic.

Reaction Setup and Procedure

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous zinc chloride (1.36 g, 10 mmol).

-

Add anhydrous dichloromethane (100 mL) to the flask and stir the suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add acrylonitrile (6.6 mL, 100 mmol) to the stirred suspension.

-

After 15 minutes of stirring at 0 °C, add ethyl vinyl ether (12 mL, 125 mmol) dropwise over a period of 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

Work-up and Purification

-

Upon completion of the reaction, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 70-85%. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Visualization of Key Processes

Reaction Mechanism

Caption: Hetero-Diels-Alder reaction mechanism.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The Lewis acid-catalyzed hetero-Diels-Alder reaction provides a highly effective and conceptually elegant route to this compound. This technical guide has outlined the key mechanistic principles that govern this transformation and provided a detailed, actionable experimental protocol. By understanding the interplay of frontier molecular orbitals and the accelerating effect of Lewis acid catalysis, researchers can confidently apply this methodology to access this valuable synthetic intermediate. The versatility of the dihydropyran and nitrile functionalities ensures that this compound will continue to be a valuable tool in the design and synthesis of novel molecules with potential applications in medicine and materials science.

5,6-Dihydro-4H-pyran-2-carbonitrile chemical properties

An In-depth Technical Guide to 5,6-Dihydro-4H-pyran-2-carbonitrile: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a heterocyclic compound featuring a dihydropyran ring and a nitrile functional group. This unique combination makes it a valuable intermediate and building block in organic synthesis.[1] The dihydropyran moiety is a privileged structure found in numerous natural products and biologically active molecules, while the nitrile group is a versatile functional handle that can be transformed into other key groups like amines and carboxylic acids.[1] Consequently, this molecule serves as a cornerstone in the development of complex chemical architectures, particularly in the fields of medicinal chemistry and drug discovery, as well as in the synthesis of agrochemicals and specialty chemicals.[2] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the application of any chemical compound. The physical and spectroscopic properties of pyran derivatives are well-documented, providing a clear fingerprint for identification and quality control.

Physical Properties

While specific experimental data for this compound is not universally published, data for closely related dihydropyran structures provides a reliable reference point. For instance, the parent compound, 3,4-Dihydro-2H-pyran, is a highly flammable liquid.[3] Safety protocols should therefore assume similar flammability characteristics.

Table 1: Representative Physical Properties of Related Dihydropyran Compounds

| Property | Value (Compound) | Source |

| Molecular Formula | C₆H₇NO (for 3,6-Dihydro-2H-pyran-4-carbonitrile) | --INVALID-LINK-- |

| Molecular Weight | 109.13 g/mol (for 3,6-Dihydro-2H-pyran-4-carbonitrile) | --INVALID-LINK-- |

| Boiling Point | 104 °C @ 30 mmHg (for 2H-Pyran-2-one) | --INVALID-LINK-- |

| Melting Point | 8 - 9 °C (for 2H-Pyran-2-one) | --INVALID-LINK-- |

| Specific Gravity | 1.210 (for 2H-Pyran-2-one) | --INVALID-LINK-- |

| Flash Point | 94 °C (for 2H-Pyran-2-one) | --INVALID-LINK-- |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the structure of synthesized pyran-carbonitrile derivatives. The following are characteristic spectral features based on published data for analogous compounds.[4][5][6]

-

Infrared (IR) Spectroscopy : A sharp, strong absorption band is expected in the range of 2210-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.[4][5][6] Additional key peaks include those for C=C stretching within the pyran ring (approx. 1540-1590 cm⁻¹) and C-O stretching.

-

¹H NMR Spectroscopy : The proton NMR spectrum would reveal signals for the olefinic proton on the dihydropyran ring, as well as distinct signals for the methylene (-CH₂-) groups at various positions on the saturated portion of the ring.

-

¹³C NMR Spectroscopy : The carbon spectrum is characterized by a signal for the nitrile carbon (C≡N) typically found in the 115-120 ppm range.[5][6] Signals for the sp² carbons of the double bond and the sp³ carbons of the saturated ring portion would also be present.

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight, aiding in the confirmation of its identity.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the combined reactivity of its dihydropyran ring and nitrile functionality. This duality allows for its participation in a wide array of chemical transformations.

Key Reactions and Mechanisms

The molecule is an excellent substrate for domino and multicomponent reactions, which are highly efficient processes for building molecular complexity from simple starting materials.[4][7]

-

Cycloaddition Reactions : The electron-deficient double bond, influenced by the adjacent nitrile group, can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic systems.

-

Nitrile Group Transformations : The nitrile group is a versatile precursor. It can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

-

Domino Reactions : The compound is a key reactant in domino sequences. For instance, a reaction involving an aldehyde, malononitrile, and a suitable pyranone derivative can proceed through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization to rapidly generate complex heterocyclic scaffolds like pyrano[2,3-d]thiazoles.[5]

Workflow for Multicomponent Synthesis

The following diagram illustrates a generalized workflow for a one-pot, three-component reaction to synthesize complex pyran derivatives, a common application for this class of compounds.

Caption: Generalized workflow for a multicomponent synthesis involving a pyran derivative.

Illustrative Experimental Protocol: Synthesis of a 2-Amino-4H-pyran Derivative

This protocol describes a general, one-pot, three-component synthesis of a 2-amino-4H-pyran-3-carbonitrile derivative, illustrating the utility of the core pyran structure in building complex molecules.[8]

Objective: To synthesize a 2-amino-4-aryl-4H-pyran-3-carbonitrile derivative.

Materials:

-

Aryl-aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Active methylene compound (e.g., methyl acetoacetate) (1 mmol)

-

Catalyst (e.g., Piperidine, a few drops)

-

Solvent (e.g., Ethanol, 10 mL)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add the aryl-aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol).

-

Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by a few drops of piperidine to catalyze the reaction. The use of a basic catalyst like piperidine is crucial for facilitating the initial Knoevenagel condensation between the aldehyde and malononitrile.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). These reactions are often efficient and may reach completion within a few hours.

-

Product Isolation: Upon completion, the solid product often precipitates from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials and catalyst.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its derivatives must be handled with appropriate care. The following guidelines are based on Safety Data Sheets (SDS) for structurally similar compounds.[3][9][10][11][12]

Table 2: Hazard and Precautionary Information

| Category | Guideline |

| Hazard Identification | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3] May cause respiratory irritation.[11] Assumed to be a flammable liquid and vapor.[9] |

| Personal Protection | Wear protective gloves, protective clothing, eye protection, and face protection.[9][10] Handle only in a well-ventilated area or under a chemical fume hood. |

| Handling | Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[9] Avoid ingestion and inhalation.[3] |

| Storage | Store in a cool, dry, and well-ventilated place.[9][10][11] Keep the container tightly closed.[9][10][11] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][13] |

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[9][10]

-

In case of eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

Always consult the specific Safety Data Sheet for the compound being used before beginning any experimental work.

Conclusion

This compound represents a class of highly functionalized and synthetically versatile heterocyclic compounds. Its value lies in the dual reactivity of the dihydropyran ring and the nitrile group, which enables its use as a key intermediate in the construction of diverse and complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the development of novel and impactful chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rroij.com [rroij.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. 3,6-dihydro-2H-pyran-4-carbonitrile | C6H7NO | CID 71333816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Navigating the Spectral Landscape of Dihydropyrans: A Guide to the NMR Analysis of 5,6-Dihydro-4H-pyran-2-carbonitrile

For Immediate Release

The Strategic Importance of 5,6-Dihydro-4H-pyran-2-carbonitrile

The 5,6-dihydro-4H-pyran ring system is a prevalent motif in numerous natural products and pharmacologically active compounds. The incorporation of a nitrile group at the 2-position introduces a versatile chemical handle for further synthetic transformations, making this compound a valuable building block in medicinal chemistry. A thorough understanding of its NMR spectrum is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure in more complex derivatives.

Predicted ¹H NMR Spectral Analysis: A Roadmap to Proton Environments

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the seven protons in the molecule. The interpretation of this spectrum hinges on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).

A Logical Approach to Signal Assignment:

The protons in the molecule can be categorized into three distinct regions: the olefinic proton, the protons on the carbon adjacent to the oxygen and the nitrile group, and the aliphatic protons of the dihydropyran ring.

-

Olefinic Proton (H3): The proton at the C3 position is expected to resonate in the downfield region of the aliphatic spectrum, likely between δ 5.0 and 6.0 ppm. Its proximity to the electron-withdrawing nitrile group and the ring oxygen will deshield it. The signal should appear as a triplet of triplets or a more complex multiplet due to coupling with the protons at C4.

-

Protons at C6 (H6a, H6b): These diastereotopic protons are adjacent to the ring oxygen, leading to a downfield shift compared to typical alkane protons. They are expected to appear in the range of δ 3.5 - 4.5 ppm. Due to their different spatial relationships with neighboring protons, they will likely exhibit distinct chemical shifts and coupling patterns, appearing as multiplets.

-

Protons at C4 and C5 (H4a, H4b, H5a, H5b): These four protons constitute the aliphatic backbone of the ring. They are expected to resonate in the upfield region, typically between δ 1.5 and 2.5 ppm. The signals will likely be complex and overlapping multiplets due to geminal and vicinal coupling with each other.

To illustrate the expected connectivity and through-bond interactions that govern the splitting patterns, a conceptual workflow for a 2D COSY (Correlation Spectroscopy) experiment is presented below.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

Predicted ¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms of this compound. The chemical shifts are indicative of the electronic environment of each carbon.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| 115 - 125 | C≡N | The nitrile carbon is characteristically found in this region. |

| 90 - 100 | C2 | This carbon is attached to both the ring oxygen and the electron-withdrawing nitrile group, causing a significant downfield shift. |

| 100 - 110 | C3 | The olefinic carbon at C3 will be downfield due to its sp² hybridization. |

| 60 - 70 | C6 | The carbon adjacent to the ring oxygen (C6) will be deshielded. |

| 20 - 30 | C4, C5 | The aliphatic carbons C4 and C5 are expected in the typical upfield region for sp³ hybridized carbons. |

Experimental Protocol: A Blueprint for Data Acquisition

For researchers seeking to acquire NMR data for this compound or its derivatives, the following protocol provides a robust starting point.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The following steps outline a general procedure on a modern NMR spectrometer (e.g., Bruker, JEOL). Specific parameters may need optimization.

-

Insert the sample into the spectrometer's magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

The logical workflow for obtaining and interpreting the NMR data is visualized in the following diagram:

Caption: Experimental workflow for NMR analysis.

Conclusion and Future Outlook

While a definitive, experimentally verified NMR spectrum for this compound is not currently present in widely accessible chemical literature, this guide provides a robust predictive framework for its analysis. The principles of chemical shifts, coupling constants, and 2D correlation techniques, when applied systematically, will enable researchers to confidently identify this important synthetic intermediate and its derivatives. As the synthesis and application of such heterocyclic scaffolds continue to expand, the public deposition of comprehensive spectral data will be invaluable to the scientific community, fostering collaboration and accelerating innovation in drug discovery and materials science.

Decoding the Vibrational Signature: An In-depth Guide to the IR Spectroscopy of 5,6-Dihydro-4H-pyran-2-carbonitrile

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 5,6-Dihydro-4H-pyran-2-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for interpreting the vibrational spectrum of this heterocyclic compound. We will explore the causality behind experimental choices and provide a framework for achieving reliable and reproducible spectroscopic data.

Introduction: The Significance of this compound and Its Vibrational Fingerprint

This compound is a heterocyclic molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a dihydropyran ring, a nitrile group, and a vinyl ether system, presents a unique combination of functional groups that contribute to its reactivity and potential biological activity. Infrared spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity, assess the purity, and elucidate the structural features of this molecule by probing its molecular vibrations.

The utility of IR spectroscopy lies in its ability to identify specific functional groups, which absorb infrared radiation at characteristic frequencies. For this compound, the key vibrational modes are associated with the C≡N triple bond of the nitrile, the C=C double bond and C-O-C ether linkage of the vinyl ether moiety within the dihydropyran ring, and the various C-H bonds of the aliphatic and vinylic portions. A thorough understanding of these characteristic absorptions is paramount for any scientist working with this compound.

Theoretical Framework: Predicting the IR Spectrum

The infrared spectrum of this compound can be dissected by considering the vibrational contributions of its constituent functional groups. The position, intensity, and shape of the absorption bands are dictated by factors such as bond strength, atomic masses, and electronic effects like conjugation.

Below is a logical workflow for the spectroscopic analysis of the target molecule.

Caption: Workflow for IR spectroscopic analysis.

The Diagnostic Nitrile Group (C≡N)

The carbon-nitrogen triple bond (C≡N) of the nitrile functional group provides one of the most distinct and easily identifiable peaks in the IR spectrum.

-

Expected Absorption: The C≡N stretching vibration is anticipated to appear as a sharp, strong to medium intensity band in the region of 2260-2220 cm⁻¹ [1].

-

Causality: The triple bond is strong, and the vibration involves a significant change in dipole moment, leading to a prominent absorption. The position of this band is sensitive to electronic effects. In this compound, the nitrile group is conjugated with the C=C double bond of the dihydropyran ring. This conjugation delocalizes the π-electrons, slightly weakening the C≡N bond and lowering its stretching frequency to the lower end of the typical range, likely around 2230-2220 cm⁻¹ [2][3].

The Vinyl Ether System: C=C and C-O-C Vibrations

The dihydropyran ring contains a vinyl ether moiety, which gives rise to two key stretching vibrations: the C=C stretch and the C-O-C asymmetric stretch.

-

C=C Stretching: The stretching vibration of the carbon-carbon double bond within the ring is expected in the 1680-1610 cm⁻¹ region[4]. For vinyl ethers specifically, this peak is often found between 1660-1610 cm⁻¹ [4]. The conjugation with the nitrile group can influence the intensity and exact position of this band.

-

C-O-C Asymmetric Stretching: Ether linkages exhibit a characteristic strong C-O stretching band. For vinyl ethers, this is a particularly strong and diagnostic absorption found at higher wavenumbers than in saturated ethers due to the resonance effect, which imparts some double bond character to the C-O bond[5]. A strong band is expected around 1220 cm⁻¹ [6][7].

C-H Stretching Vibrations

The molecule contains both sp²-hybridized (vinylic) and sp³-hybridized (aliphatic) carbon atoms, leading to distinct C-H stretching absorptions.

-

Vinylic C-H Stretch: The C-H bond on the double bond (=C-H) will show a stretching vibration above 3000 cm⁻¹. A weak to medium intensity band is expected in the 3100-3000 cm⁻¹ region.

-

Aliphatic C-H Stretches: The methylene groups (-CH₂-) in the saturated portion of the ring will exhibit symmetric and asymmetric stretching vibrations below 3000 cm⁻¹. These typically appear as multiple medium to strong bands in the 2990-2850 cm⁻¹ range.

The Fingerprint Region (< 1500 cm⁻¹)

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions arising from bending vibrations (scissoring, rocking, wagging, twisting) and skeletal vibrations of the molecule. While individual peak assignment in this region is challenging, it provides a unique pattern for the molecule. Key expected bands include:

-

CH₂ Bending (Scissoring): Around 1465 cm⁻¹ [8].

-

C-O Symmetric Stretching: Another ether band may appear in the 1070-1020 cm⁻¹ range.

-

=C-H Out-of-Plane Bending (Wagging): For vinyl ethers, a band around 850-810 cm⁻¹ is characteristic[6][7].

Summary of Expected IR Absorptions

The following table summarizes the predicted key vibrational frequencies for this compound, providing a quick reference for spectral interpretation.

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Vinylic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of =C-H bonds. |

| Aliphatic C-H Stretch | 2990 - 2850 | Medium to Strong | Asymmetric and symmetric stretches of -CH₂- groups. |

| Nitrile (C≡N) Stretch | 2230 - 2220 | Strong, Sharp | Lowered frequency due to conjugation with the C=C bond[2][3]. |

| Alkene (C=C) Stretch | 1660 - 1610 | Medium | Part of the vinyl ether system. |

| CH₂ Bending (Scissoring) | ~1465 | Medium | |

| Asymmetric C-O-C Stretch | ~1220 | Strong | Diagnostic for vinyl ethers[5][6][7]. |

| Symmetric C-O-C Stretch | 1070 - 1020 | Medium to Strong | |

| =C-H Out-of-Plane Bend | 850 - 810 | Medium to Strong |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the acquisition of a reliable and interpretable IR spectrum, a systematic and validated experimental approach is crucial. The choice of sampling technique depends on the physical state of the compound. Assuming this compound is a liquid or a low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) or thin film method is recommended.

Instrumentation and Sample Preparation

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is required, capable of scanning the mid-IR region (4000-400 cm⁻¹).

-

Sampling Accessory: A single-reflection diamond ATR accessory is highly recommended for its ease of use, minimal sample requirement, and high-quality data. Alternatively, salt plates (NaCl or KBr) can be used for creating a thin film.

Step-by-Step Methodology (ATR-FTIR)

-

Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is a critical self-validating step, as the background spectrum is subtracted from the sample spectrum to yield the final absorbance spectrum. A clean, flat baseline in the background is indicative of a properly functioning instrument and clean crystal.

-

Sample Application: Apply a small drop of the neat this compound sample directly onto the center of the ATR crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. A typical setting would be 16 to 32 scans at a resolution of 4 cm⁻¹. The co-addition of multiple scans improves the signal-to-noise ratio, a key aspect of data trustworthiness.

-

Data Processing: The instrument software will automatically perform the background subtraction. If necessary, an ATR correction can be applied to the data to make the spectrum appear more like a traditional transmission spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened swab to prevent sample carryover.

The logical flow of this experimental protocol is visualized below.

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides an unambiguous and efficient method for the structural characterization of this compound. The presence of a sharp band around 2225 cm⁻¹, a strong absorption near 1220 cm⁻¹, and characteristic C=C and C-H stretching vibrations collectively form a unique vibrational signature. By following a robust experimental protocol and understanding the theoretical underpinnings of the observed absorptions, researchers can confidently verify the identity and purity of this important heterocyclic compound, ensuring the integrity of their subsequent research and development activities.

References

An In-depth Technical Guide to the Mass Spectrometry of 5,6-Dihydro-4H-pyran-2-carbonitrile

Introduction

5,6-Dihydro-4H-pyran-2-carbonitrile is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, which combines a dihydropyran ring and a nitrile group, makes it a versatile building block for more complex molecules. Mass spectrometry is an indispensable tool for the structural elucidation and characterization of such compounds. This guide provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry of this compound, offering insights into its expected fragmentation patterns. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the analysis of novel organic molecules.

The molecular formula of this compound is C₆H₇NO, with a molecular weight of approximately 109.13 g/mol .[1][2] The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, a key diagnostic feature in mass spectrometry.

Proposed Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M⁺•) with a theoretical m/z of 109. The subsequent fragmentation of this molecular ion is predicted to be governed by the functionalities present: the dihydropyran ring, the double bond, and the nitrile group. The primary proposed fragmentation pathways include the retro-Diels-Alder reaction, loss of a hydrogen atom, and cleavage of the dihydropyran ring.

Retro-Diels-Alder Reaction

A prominent fragmentation pathway anticipated for the dihydropyran ring is a retro-Diels-Alder (rDA) reaction.[3][4] This concerted process involves the cleavage of the ring to form a diene and a dienophile.[3][5] For the molecular ion of this compound, this would lead to the formation of acrolein radical cation and ethylene, or acrylonitrile radical cation and 1,3-butadiene. The charge can be retained on either fragment, leading to distinct signals in the mass spectrum. The most likely pathway would involve the formation of the more stable radical cation.

Loss of a Hydrogen Atom ([M-1]⁺)

Nitriles are known to exhibit a characteristic loss of a hydrogen atom from the carbon alpha to the nitrile group, resulting in a stable [M-1]⁺ ion.[6][7] In the case of this compound, this would lead to a fragment with an m/z of 108. The stability of this cation is enhanced by resonance.

Ring Cleavage and Subsequent Fragmentations

Cleavage of the dihydropyran ring can occur through various mechanisms, including alpha-cleavage adjacent to the oxygen atom.[8] This can lead to a cascade of fragmentations, resulting in smaller charged species. The initial ring-opened ion can then undergo further bond cleavages to produce a variety of smaller fragments.

Predicted Mass Spectrum

Based on the proposed fragmentation pathways, the following table summarizes the expected significant ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 109 | [C₆H₇NO]⁺• | Molecular Ion (M⁺•) |

| 108 | [C₆H₆NO]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 80 | [C₅H₄O]⁺• | Loss of ethylene nitrile ([M-C₂H₃N]⁺•) |

| 53 | [C₃H₃N]⁺• | Acrylonitrile radical cation from rDA |

| 55 | [C₃H₃O]⁺ | Acrolein cation from rDA |

| 54 | [C₄H₆]⁺• | 1,3-Butadiene radical cation from rDA |

| 27 | [C₂H₃]⁺ | Ethene cation from rDA |

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. cenmed.com [cenmed.com]

- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dihydro-4H-pyran-2-carbonitrile: A Key Intermediate in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 5,6-Dihydro-4H-pyran-2-carbonitrile (CAS No. 31518-13-5), a versatile heterocyclic building block with significant applications in pharmaceutical research and drug development. We will delve into its chemical properties, synthesis, reactivity, and role as a crucial intermediate in the creation of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Strategic Importance of the Dihydropyran Scaffold

The 5,6-dihydro-4H-pyran ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The incorporation of a nitrile group at the 2-position of this ring system, as seen in this compound, further enhances its synthetic utility. The nitrile moiety can serve as a precursor to a variety of functional groups, including amines, carboxylic acids, and amides, or it can act as a key pharmacophoric element in its own right. This unique combination of a reactive dihydropyran ring and a versatile nitrile group makes this compound a valuable starting material for the synthesis of novel therapeutics.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of a compound is fundamental to its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 31518-13-5 | [1] |

| Molecular Formula | C₆H₇NO | Synblock |

| Molecular Weight | 109.13 g/mol | Synblock |

| Boiling Point | 195.2°C at 760 mmHg | Synblock |

| Storage | Store in a dry, sealed place | Synblock |

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, typical spectroscopic data for related dihydropyran structures can provide an expected profile. Researchers should verify the identity and purity of this compound using standard analytical techniques upon acquisition.

Expected Spectroscopic Data:

-

¹H NMR: Protons on the dihydropyran ring would exhibit characteristic shifts and coupling patterns. The protons adjacent to the oxygen atom (at C6) would be expected in the downfield region (around 3.5-4.5 ppm). The olefinic proton at C3 would also be in the downfield region, and the protons at C4 and C5 would show complex splitting patterns in the aliphatic region.

-

¹³C NMR: The carbon of the nitrile group (C≡N) would appear in the characteristic region for nitriles (around 115-125 ppm). The olefinic carbons (C2 and C3) and the carbon adjacent to the oxygen (C6) would also have distinct chemical shifts.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2210-2260 cm⁻¹. The C=C stretching vibration of the double bond in the pyran ring would appear around 1640-1680 cm⁻¹. The C-O-C stretching of the ether linkage would be observed in the 1050-1150 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of functionalized dihydropyrans is a well-established area of organic chemistry, often involving multicomponent reactions.

General Synthetic Approach

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not prevalent in the searched literature, its synthesis can be conceptualized through established methodologies for related 4H-pyrans. One common approach is the one-pot, three-component condensation reaction involving an aldehyde, a source of active methylene (like malononitrile), and a 1,3-dicarbonyl compound, often catalyzed by a base.

The following diagram illustrates a generalized workflow for the synthesis of a substituted 4H-pyran, which could be adapted for the target molecule.

Caption: Generalized workflow for 4H-pyran synthesis.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the dihydropyran ring and the nitrile group. The electron-withdrawing nature of the nitrile group influences the reactivity of the double bond, making it susceptible to nucleophilic attack. The nitrile group itself can undergo a variety of transformations.

Caption: Reactivity profile of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds, including those with potential therapeutic applications.[1] Its utility is demonstrated in its use as a precursor for ligands targeting specific biological pathways.

Synthesis of an NLRX1 Ligand

A notable application of this compound is in the synthesis of (E)-N'-hydroxy-3,4-dihydro-2H-pyran-2-carboximidamide, a compound identified as a ligand for the NLRX1 protein. NLRX1 is a protein involved in the regulation of the immune system, and its modulation is a target for the treatment of various diseases, including autoimmune disorders, inflammatory diseases, and cancer.

Experimental Protocol: Synthesis of (E)-N'-hydroxy-3,4-dihydro-2H-pyran-2-carboximidamide [2]

-

To a stirred solution of this compound in ethanol, add hydroxylamine hydrochloride (NH₂OH·HCl) and sodium carbonate (Na₂CO₃).

-

Heat the reaction mixture at 82°C for 2 hours.

-

Upon completion of the reaction (monitored by an appropriate technique such as TLC or LC-MS), filter the reaction mixture through celite.

-

Wash the celite bed twice with ethanol.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the solid product, (E)-N'-hydroxy-3,4-dihydro-2H-pyran-2-carboximidamide.

This synthesis highlights the direct conversion of the nitrile group into a carboximidamide, demonstrating the utility of this compound in generating more complex and biologically relevant scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for nitriles and dihydropyrans should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile rubber is often a good choice for handling organic nitriles), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

Incompatibilities: Nitriles are generally incompatible with strong acids, bases, and oxidizing agents.

-

Fire Hazards: While specific flammability data is not available, many organic nitriles are flammable. Keep away from open flames and sources of ignition.

-

Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon decomposition or under certain reaction conditions. Always handle with care and avoid direct contact.

Hazard Statements (Based on GHS classifications for similar compounds):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Based on GHS classifications for similar compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the supplier-specific MSDS for the most accurate and up-to-date safety information before handling this compound.

Conclusion

This compound is a synthetically valuable building block that offers access to a diverse range of more complex molecular structures. Its combination of a dihydropyran scaffold and a versatile nitrile functional group makes it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in modern organic synthesis and drug discovery programs.

References

An In-depth Technical Guide to the Reactivity and Stability of 5,6-Dihydro-4H-pyran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

5,6-Dihydro-4H-pyran-2-carbonitrile stands as a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural amalgamation, featuring a dihydropyran ring and a nitrile group, bestows upon it a rich and versatile reactivity profile.[1][2] This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of the core principles governing the reactivity and stability of this compound. By delving into its electronic and structural nuances, we can better harness its potential as a key building block in the synthesis of complex molecular architectures, including novel therapeutic agents and agrochemicals.[1] The 4H-pyran motif is a privileged structure found in a multitude of natural products and synthetic compounds, many of which exhibit a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

I. Molecular Architecture and Intrinsic Stability

The stability of this compound is fundamentally dictated by the interplay of its constituent functional groups: the vinyl ether moiety within the dihydropyran ring and the electron-withdrawing nitrile group. Understanding these contributions is paramount to predicting its behavior under various reaction and storage conditions.

A. The Dihydropyran Ring: A Latent Source of Reactivity

The dihydropyran ring, while generally stable, contains a vinyl ether linkage that is susceptible to specific chemical transformations. The endocyclic oxygen atom influences the electron distribution within the ring, rendering the double bond electron-rich and thus prone to electrophilic attack.

B. The Nitrile Group: An Inductive and Mesomeric Influence

The strongly electron-withdrawing nitrile group (-C≡N) significantly impacts the electronic landscape of the molecule.[2] Through inductive effects, it pulls electron density away from the pyran ring, influencing the reactivity of the double bond. This electronic pull can also affect the stability of adjacent atoms and bonds.

II. Thermal Stability and Decomposition Pathways

The thermal stability of dihydropyran derivatives is a critical consideration in synthetic planning and material handling. Computational studies on related 2H-dihydropyran systems have shed light on the mechanisms of their thermal decomposition.

| Compound | Temperature Range (°C) | Activation Energy (Ea) (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran | 329–374 | 208.1 ± 1.7 |

| 4-methyl-3,6-dihydro-2H-pyran | 311–361 | 209.5 |

| cis-2,6-dimethyl-3,6-dihydro-2H-pyran | 300–351 | 196.3 |

| Data adapted from computational and experimental studies on related dihydropyran derivatives.[8][9] |

III. Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is a fascinating interplay between the nucleophilic character of the vinyl ether and the electrophilic nature of the nitrile group. This duality allows it to participate in a wide array of chemical transformations.

A. Reactions at the Vinyl Ether Moiety

The electron-rich double bond of the vinyl ether is a prime target for electrophilic addition and cycloaddition reactions.

One of the most well-characterized reactions of vinyl ethers is their acid-catalyzed hydrolysis.[10][11][12][13] This reaction proceeds via a rate-determining protonation of the β-carbon of the vinyl group to form a resonance-stabilized carbocation intermediate.[11][12] Subsequent rapid hydration and decomposition of the hemiacetal intermediate yield a carbonyl compound and an alcohol.[12] In the case of this compound, this would lead to the opening of the pyran ring. The kinetics of this hydrolysis are typically first-order in both the vinyl ether and the hydronium ion concentration.[10]

Experimental Protocol: Monitoring Acid-Catalyzed Hydrolysis

Objective: To determine the rate of hydrolysis of this compound under acidic conditions.

Materials:

-

This compound

-

Aqueous acid solution (e.g., 0.1 M HCl)

-

Acetonitrile (HPLC grade)

-

HPLC system with a C18 column and UV detector

-

Thermostatted cell compartment

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

Equilibrate a quartz cuvette containing the aqueous acid solution in the thermostatted cell compartment of a UV-Vis spectrophotometer.

-

Initiate the reaction by injecting a small aliquot of the substrate stock solution into the cuvette.

-

Monitor the reaction by observing the change in absorbance at a wavelength corresponding to the disappearance of the starting material or the appearance of a product.

-

Alternatively, withdraw aliquots at specific time intervals, quench the reaction, and analyze by HPLC to determine the concentration of the remaining starting material.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the vinyl ether.

The diene character of the dihydropyran ring allows it to participate in Diels-Alder reactions, a powerful tool for the construction of six-membered rings with high stereocontrol.[14][15] While 2H-pyrans can act as dienes, their partial aromatic character can necessitate harsher reaction conditions compared to non-aromatic cyclic dienes.[15] The presence of the electron-withdrawing nitrile group in this compound would likely influence its reactivity as a diene, potentially favoring reactions with electron-rich dienophiles in an inverse-electron-demand Diels-Alder scenario.

Caption: General experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

B. Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities.

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or, under milder conditions, to a primary amide.[16] This transformation offers a route to introduce a carboxylic acid or amide functionality into the dihydropyran scaffold, which can be valuable for further derivatization in drug discovery programs.

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a pathway to synthesize aminomethyl-dihydropyran derivatives, which are of interest in medicinal chemistry.

IV. Synthesis of this compound and Derivatives

The synthesis of dihydropyran derivatives often involves multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step.[17][18][19] These reactions offer advantages such as high atom economy, operational simplicity, and often high yields.[4] For instance, the reaction of an aldehyde, an active methylene compound like malononitrile, and a β-ketoester can yield highly substituted dihydropyrans.[17][19]

Illustrative Synthetic Protocol: Multicomponent Synthesis of a Dihydropyran Derivative

Objective: To synthesize a substituted dihydropyran via a one-pot, three-component reaction.

Materials:

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Ethyl acetoacetate

-

A catalyst (e.g., piperidine, ZrCl₄@Arabic Gum)[17]

-

A suitable solvent (e.g., ethanol, or solvent-free conditions)[17]

Procedure:

-

In a round-bottom flask, combine the aldehyde, malononitrile, and ethyl acetoacetate in the chosen solvent or under solvent-free conditions.

-

Add a catalytic amount of the chosen catalyst.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50°C) and monitor its progress by TLC.[17]

-

Upon completion, work up the reaction by adding a suitable solvent (e.g., dichloromethane) and filtering to remove the catalyst if it is heterogeneous.[19]

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

V. Conclusion: A Versatile Scaffold for Future Discovery

This compound is a molecule with a rich and varied chemical personality. Its stability is a delicate balance of the electronic properties of the vinyl ether and the nitrile group. Its reactivity is a testament to the synthetic utility of these two functional groups, offering a multitude of pathways for the construction of complex and potentially bioactive molecules. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for researchers aiming to unlock the full potential of this versatile heterocyclic scaffold in the ongoing quest for new medicines and advanced materials.

VI. References

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Sílice (CSIC). Available at: --INVALID-LINK--

-

Thermal decomposition of syn- and anti-dihydropyrenes; functional group-dependent decomposition pathway. PubMed. Available at: --INVALID-LINK--

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: --INVALID-LINK--

-

Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. Available at: --INVALID-LINK--

-

The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing. Available at: --INVALID-LINK--

-

Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry. Available at: --INVALID-LINK--

-

Mechanism of acid-catalyzed vinyl ether hydrolysis involving... ResearchGate. Available at: --INVALID-LINK--

-

Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society. Available at: --INVALID-LINK--

-

Hydrolysis of vinyl ethers. Google Patents. Available at: --INVALID-LINK--

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC - NIH. Available at: --INVALID-LINK--

-

Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. Available at: --INVALID-LINK--

-

Enantioselective Synthesis of 3,4-Dihydropyran Derivatives via Organocatalytic Michael Reaction of α,β-Unsaturated Enones. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

-

Synthesis of Tetrahydropyridine Derivatives through a Modular Assembly Reaction Using 3,4-Dihydropyran as Dual Substrate and Template. Organic Letters. Available at: --INVALID-LINK--

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. Available at: --INVALID-LINK--

-

Thermal decomposition of 3,6-dihydro-2H-pyran. RSC Publishing. Available at: --INVALID-LINK--

-

This compound. MySkinRecipes. Available at: --INVALID-LINK--

-

This compound. Biosynth. Available at: --INVALID-LINK--

-

This compound. Benchchem. Available at: --INVALID-LINK--

-

This compound. Cenmed Enterprises. Available at: --INVALID-LINK--

-

5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. Available at: --INVALID-LINK--

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. Available at: --INVALID-LINK--

-

Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. Available at: --INVALID-LINK--

-

Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews. Available at: --INVALID-LINK--

-

enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. Available at: --INVALID-LINK--

-

Application Notes and Protocols: 3,4-Dihydro-2H-pyran-2-methanol in Hetero-Diels-Alder Reactions. Benchchem. Available at: --INVALID-LINK--

-

A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery. Benchchem. Available at: --INVALID-LINK--

-

Stability of "Dihydro-2H-pyran-3(4H)-one" under basic conditions. Benchchem. Available at: --INVALID-LINK--

-

3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. arkivoc. Available at: --INVALID-LINK--

-

Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: --INVALID-LINK--

-

5,6-Dihydro-2H-pyran-2-one. PubChem. Available at: --INVALID-LINK--

-

4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. Available at: --INVALID-LINK--

-

Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH. Available at: --INVALID-LINK--

-

Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. Available at: --INVALID-LINK--

-

Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ResearchGate. Available at: --INVALID-LINK--

-

Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents. Available at: --INVALID-LINK--

-

Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents. Available at: --INVALID-LINK--

-

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. PubMed. Available at: --INVALID-LINK--

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study | Publicación [silice.csic.es]

- 7. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal decomposition of 3,6-dihydro-2H-pyran - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. soc.chim.it [soc.chim.it]

- 16. researchgate.net [researchgate.net]

- 17. ajchem-a.com [ajchem-a.com]

- 18. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajchem-a.com [ajchem-a.com]

A Comprehensive Technical Guide to 5,6-Dihydro-4H-pyran-2-carbonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

5,6-Dihydro-4H-pyran-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its unique bifunctional structure, incorporating both a dihydropyran ring and a nitrile group, presents a versatile scaffold for the synthesis of complex molecular architectures and novel therapeutic agents.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role as a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1]

Introduction: The Strategic Importance of the Dihydropyran-Nitrile Scaffold

The 5,6-dihydro-4H-pyran motif is a privileged structure found in a multitude of natural products and biologically active compounds. Its presence is often associated with a wide range of pharmacological activities. The incorporation of a nitrile group (-C≡N) further enhances the synthetic utility and potential bioactivity of the molecule. The nitrile functionality can participate in various chemical transformations and can act as a key pharmacophore, contributing to target binding and metabolic stability in drug candidates. The combination of these two functionalities in this compound makes it a highly valuable building block for the synthesis of diverse heterocyclic compounds.[1]

Synthesis of this compound: Plausible Synthetic Strategies

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be logically approached through established methodologies for constructing dihydropyran rings. A highly plausible and efficient method would be a hetero-Diels-Alder reaction.

Proposed Hetero-Diels-Alder Approach

The hetero-Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered heterocyclic rings. In the context of this compound, this would involve the [4+2] cycloaddition of an electron-rich diene with an electron-deficient dienophile. A likely pathway would involve the reaction of acrolein (the α,β-unsaturated aldehyde) with a suitable cyanodiene.

Hypothetical Experimental Protocol: Hetero-Diels-Alder Synthesis

-

Reaction Setup: To a solution of acrolein (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane, add a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) (0.1-0.2 equivalents) at room temperature under an inert atmosphere.

-

Reagent Addition: Slowly add a solution of a suitable 1-cyano-1,3-butadiene derivative (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Routes

Other potential synthetic strategies could involve multi-component reactions, which are known to be efficient for the synthesis of various substituted pyran derivatives.[3] For instance, a one-pot reaction involving an appropriate aldehyde, a malononitrile derivative, and a suitable Michael acceptor could potentially be optimized to yield the desired product.

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics can be anticipated:

| Spectroscopic Technique | Expected Features | Reference Data for Analogous Compounds |

| ¹H NMR | Signals corresponding to the vinylic proton, the protons on the dihydropyran ring, and the allylic protons. | For 5,6-dihydro-2H-pyran-2-one, characteristic signals are observed for the olefinic and aliphatic protons of the dihydropyran ring.[4] |

| ¹³C NMR | Resonances for the nitrile carbon, the olefinic carbons, and the saturated carbons of the dihydropyran ring. | The ¹³C NMR spectrum of 5,6-dihydro-4-methoxy-2H-pyran shows distinct peaks for the carbons of the pyran ring and the methoxy group.[5] |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (C≡N) around 2215-2230 cm⁻¹, and bands for the C=C and C-O stretching vibrations. | The IR spectrum of 2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile shows a strong CN stretch at 2225 cm⁻¹.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₆H₇NO (109.13 g/mol ). | High-resolution mass spectrometry (HRMS) for related pyran-carbonitrile derivatives confirms their molecular formulas.[3] |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its dihydropyran and nitrile functionalities. This dual reactivity makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.

Reactions of the Dihydropyran Ring

The double bond in the dihydropyran ring can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. Furthermore, the enol ether-like character of the double bond makes it susceptible to electrophilic attack.

Cycloaddition Reactions

The dihydropyran ring system can act as a dienophile in Diels-Alder reactions, allowing for the construction of bicyclic systems. This is a key strategy for building molecular complexity.

Caption: Diels-Alder reaction of this compound.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functional groups, including:

-

Hydrolysis: Conversion to a carboxylic acid or an amide.

-

Reduction: Reduction to a primary amine.

-

Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

Caption: Key transformations of the nitrile group.

Applications in Drug Discovery and Development

The structural motifs present in this compound are found in numerous pharmaceutical agents. While specific examples of its direct use are not prevalent in the literature, its potential as a precursor to valuable drug scaffolds is clear. For instance, dihydropyran derivatives are key intermediates in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. The ability to functionalize both the dihydropyran ring and the nitrile group allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound represents a synthetically attractive and versatile building block for the construction of complex heterocyclic molecules. Its unique combination of a dihydropyran ring and a nitrile functionality provides multiple avenues for chemical modification, making it a valuable intermediate for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its potential in modern chemical research and development.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. 5,6-DIHYDRO-2H-PYRAN-2-ONE(3393-45-1) 1H NMR spectrum [chemicalbook.com]

- 5. 5,6-DIHYDRO-4-METHOXY-2H-PYRAN(17327-22-9) 13C NMR [m.chemicalbook.com]

physical properties of 5,6-Dihydro-4H-pyran-2-carbonitrile

An In-depth Technical Guide to the Physical Properties of 5,6-Dihydro-4H-pyran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a dihydropyran ring and a nitrile functional group. Its unique structure makes it a valuable intermediate and building block in various synthetic applications.[1] This guide provides a comprehensive overview of its core physical and chemical properties, offering field-proven insights and methodologies for its characterization. The molecule's utility is primarily as an intermediate in the synthesis of diverse pharmaceuticals and other organic compounds.[2] It is particularly significant in the development of complex heterocyclic structures, which are fundamental in medicinal chemistry and drug discovery.[2] Furthermore, its applications extend to the production of agrochemicals, such as pesticides and herbicides.[2] The combination of the dihydropyran moiety and the versatile nitrile group allows it to participate in a wide array of chemical transformations, including cyclization and coupling reactions, rendering it essential for constructing complex molecular architectures.[1][2]

Molecular Structure and Identifiers

The structural arrangement of this compound is foundational to its reactivity and physical characteristics. The presence of an ether linkage, a carbon-carbon double bond, and a nitrile group within a six-membered ring defines its chemical behavior.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 31518-13-5 | [2] |

| Molecular Formula | C₆H₇NO | [1][2] |

| Molecular Weight | 109.13 g/mol | [1][2] |

| Canonical SMILES | C1CC=C(OC1)C#N |

| MDL Number | MFCD08437233 |[2] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in synthetic protocols. The data presented below has been consolidated from various chemical suppliers and databases.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 195.2 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 78.5 ± 18.4 °C | [1] |

| LogP | 0.38 | [1] |

| Storage Condition | Room temperature, dry |[2] |

Note: Some values are calculated and should be considered estimates.

Spectroscopic Profile: A Mechanistic Interpretation

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. Below is an expert interpretation of the expected spectral data, explaining the causal relationship between the molecule's structure and its spectral features.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For this compound, the key absorptions are predicted as follows:

-

~2230-2240 cm⁻¹: A sharp, strong peak characteristic of the C≡N (nitrile) stretching vibration. The exact position can be influenced by conjugation. For comparison, pyrano[2,3-d]thiazole-6-carbonitrile derivatives show a C≡N stretch in the range of 2232-2238 cm⁻¹.[3]

-

~1650-1680 cm⁻¹: A medium-intensity peak corresponding to the C=C stretching of the double bond within the pyran ring.

-

~1200-1000 cm⁻¹: A strong, broad absorption band associated with the C-O-C (ether) asymmetric and symmetric stretching vibrations.

-

~3000-2850 cm⁻¹: C-H stretching vibrations from the sp³ hybridized carbons of the saturated portion of the ring.

-

~3100-3000 cm⁻¹: C-H stretching from the sp² hybridized carbons of the alkene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR:

-